molecular formula C6H11FO2 B1331194 2-Fluoro-3-methylpentanoic acid CAS No. 6087-16-7

2-Fluoro-3-methylpentanoic acid

Cat. No. B1331194
CAS RN: 6087-16-7
M. Wt: 134.15 g/mol
InChI Key: HQIXPQDQUCAWDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds has been demonstrated through various methods. For instance, optically active 2-fluoropropanoic acid and its analogs have been synthesized using sulfonates of corresponding optically active 2-hydroxycarboxylic esters and potassium fluoride in formamide, achieving high enantiomeric purity . Similarly, stereoselective synthesis of γ-fluorinated α-amino acids has been achieved by diastereoselective alkylation in the presence of LDA at low temperatures, followed by stepwise deprotection . These methods could potentially be adapted for the synthesis of 2-fluoro-3-methylpentanoic acid.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their reactivity and physical properties. The papers discuss the synthesis of compounds with specific stereochemistry, such as (2R,3S)-2-fluoro-3-methylpentanoate, which is used in the synthesis of liquid crystalline polymers . The stereochemistry plays a significant role in the properties of these materials, as evidenced by the different phases exhibited by polymers synthesized from these monomers.

Chemical Reactions Analysis

The reactivity of fluorinated compounds is influenced by the presence of the fluorine atom, which can affect the outcome of chemical reactions. For example, differences in the reactivity of enolate alkylations of Schiff bases with fluorinated alkyl halides have been observed, which can be explained by the formation of different aggregates in solution . This suggests that the reactivity of 2-fluoro-3-methylpentanoic acid in various chemical reactions would also be influenced by its fluorinated moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The presence of fluorine can lower transition temperatures and broaden the temperature ranges of mesophases in liquid crystalline polymers . Additionally, the synthesis of 3-fluoro-2,3-dideoxy-D-erythro-pentose and related compounds demonstrates the potential for creating substances with unique properties through the introduction of fluorine . These findings suggest that 2-fluoro-3-methylpentanoic acid would likely exhibit unique physical and chemical properties due to the incorporation of the fluorine atom.

Scientific Research Applications

Synthesis and Biological Activity

  • Amino Acid Analogs : 4-Fluoroisoleucine, produced through ammonolysis of 2-bromo-4-fluoro-3-methylpentanoic acid, exhibited inhibitory effects on various fungi and bacteria, showing potential for antimicrobial applications. However, it was not effective against Plasmodium berghei in mice and showed no toxicity at a significant dosage (Gershon, Shanks, & Clarke, 1978).

Chemical Analysis and Detection

  • Analysis in Alcoholic Beverages : Methods have been developed to detect and quantify 2-methylpentanoic, 3-methylpentanoic, and 4-methylpentanoic acids, along with cyclohexanecarboxylic acid in wines and other alcoholic beverages. These methods involve selective isolation, derivatization, and gas chromatography-mass spectrometry, highlighting the importance of these compounds in beverage analysis (Gracia-Moreno, Lopez, & Ferreira, 2015).

Synthesis and Application in Imaging

  • Radiolabeled Tracers for Brain Tumors : 2-Amino-5-[(18)F]fluoro-2-methylpentanoic acid, a novel tracer for brain tumor imaging, has been developed. It shows potential for use in positron emission tomography (PET) due to its properties of entering cells via system L amino acid transport and providing high tumor uptake and imaging contrast (Bouhlel et al., 2015).

Extraction and Separation Applications

  • Extraction of Iron(III) : 4-Methylpentan-2-ol has been used for the quantitative extraction of iron(III) from hydrochloric acid solutions, demonstrating the utility of methylpentanoic acid derivatives in selective metal extraction processes (Gawali & Shinde, 1974).

Antibacterial Applications

  • Antibacterial Compounds : A compound containing 4-methylpentanoic acid isolated from Siegesbeckia glabrescens showed significant antibacterial activity, particularly against Gram-positive bacteria, suggesting potential medicinal applications (Kim et al., 2012).

properties

IUPAC Name

2-fluoro-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIXPQDQUCAWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292655
Record name 2-fluoro-3-methylpentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methylpentanoic acid

CAS RN

6087-16-7
Record name 2-Fluoro-3-methylpentanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 84420
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Record name NSC84420
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Record name 2-fluoro-3-methylpentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 8.5 g of the compound (iv) was added 1N NaOH aqueous solution, followed by stirring at room temperature for 8 hours. The solution was acidified with dilute hydrochloric acid and then extracted with ether. The extract was freed of ether by distillation. Thus there was obtained 2-fluoro-3-methylpentanoic acid (v).
Quantity
8.5 g
Type
reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
V Percec, H Oda, PL Rinaldi, DR Hensley - Macromolecules, 1994 - ACS Publications
(2/f, 3S)-2-Fluoro-3-methylpentyl4'-[[ll-(vinyloxy) undecanyl] oxy] biphenyl-4-carboxylate (15; 2R, 92% ee) and (2S, 3S)-2-fluoro-3-methylpentyl4'-[[ll-(vinyloxy) undecanyl] oxy] biphenyl-4…
Number of citations: 16 pubs.acs.org
S De Munari, G Marazzi, F Faustini, V Villa… - Journal of fluorine …, 1986 - Elsevier
The applicability of Helmchen's methods for the separation and determination of absolute configuration of enantiomers via diastereoisomeric phenylethylamides has been tested with 2-…
Number of citations: 7 www.sciencedirect.com
SI Arakawa, KI Nito, JE Seto - Molecular Crystals and Liquid …, 1991 - Taylor & Francis
… The ether was removed and crude (2S, 3S)-2-fluoro-3-methylpentanoic acid was obtained. Without purification, it was converted to the corresponding acid chloride by reaction with …
Number of citations: 50 www.tandfonline.com
K Komaba, T Jo, H Goto - Molecular Crystals and Liquid Crystals, 2023 - Taylor & Francis
… 2-Fluoro-3-methylpentanoic acid (2S, 3S)-2-Fluoro-3-methylpentanoic acid (FMP) was … was evaporated and dried under vacuum to afford (2S, 3S)-2-fluoro-3-methylpentanoic acid. …
Number of citations: 1 www.tandfonline.com
RT Code - CONTRACT, 1828 - apps.dtic.mil
2R, 3S-2-Fluoro-3-methylpentyl 4-11-vinyloxyundecanyloxy biphenyl-4-carboxylate 15 2R 92ee and 2S, 3S-2-fluoro-3-methylpentyl 4-11-vinyloxyundecanyloxybiphenyl-4-carboxylate …
Number of citations: 4 apps.dtic.mil
T Sierra, JL Serrano, MB Ros, A Ezcurra… - Journal of the American …, 1992 - ACS Publications
… The workup and purification were as described for the previous 5-a-fluorocarboxylic acid, affording 0.4 g of the pure 25,35-2-fluoro-3-methylpentanoic acid: yield 10%; bp 75 C, 3 mmHg…
Number of citations: 52 pubs.acs.org
T Fuchigami, K Yamamoto… - The Journal of Organic …, 1991 - ACS Publications
Results and Discussion Oxidation Potentials of Fluoroalkyl Sulfides. In order to investigate the effect of the trifluoromethyl group on the oxidation potentials of sulfides, the anodic peak …
Number of citations: 87 pubs.acs.org
GA Olah, JT Welch, YD Vankar, M Nojima… - The Journal of …, 1979 - ACS Publications
Pyridinium poly (hydrogen fluoride)(30% pyridine-70% hydrogen fluoride) reagent, a stabilized, less-volatile form of hydrogen fluoride, was found to be a convenient and effective …
Number of citations: 730 pubs.acs.org
ST Purrington, DL Woodard - The Journal of Organic Chemistry, 1991 - ACS Publications
Direct fluorination of aromaticsubstrates, PhZ (Z= Cl, CHO, CH (OCH2) 2, N02, C02CH2CH3, OH, NHCH3, OCH3, CH3), in the presence and absence of BC13 or A1C13, has been …
Number of citations: 36 pubs.acs.org
YJ Jeon - Korean Journal of Materials Research, 1993 - koreascience.kr
Abstract A new and versatile method for the preparation of biphenyl thioester series was studied in ferroelectric liquid crystal. Many of the resulting liquid crystal showed a ferroelectric …
Number of citations: 0 koreascience.kr

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